molecular formula C9H11NO5 B7579043 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid

3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid

Cat. No. B7579043
M. Wt: 213.19 g/mol
InChI Key: IWPXZNROFFRBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid, also known as FCAMPA, is a chemical compound used in scientific research for its ability to activate protein kinase A (PKA) and enhance synaptic transmission. FCAMPA is a derivative of the neurotransmitter cAMP and has been studied for its potential in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid works by mimicking the action of cAMP, a neurotransmitter involved in neuronal signaling. This compound binds to the regulatory subunit of PKA, causing the catalytic subunit to dissociate and become active. This leads to an increase in PKA activity and enhances synaptic transmission. This compound has also been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are important for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to enhancing synaptic transmission, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. This compound has also been shown to increase the density of dendritic spines, which are important for synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid has several advantages for lab experiments. It is a highly potent and selective activator of PKA, making it a useful tool for studying the role of PKA in neuronal function. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations. It is expensive and difficult to synthesize, which can make it difficult to obtain in large quantities. This compound also has a short half-life, which can limit its usefulness in some experiments.

Future Directions

There are several future directions for the study of 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid. One area of research is the potential use of this compound in treating neurological disorders such as Alzheimer's disease and schizophrenia. This compound has been shown to improve memory and cognitive function in animal models of these disorders, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the development of new this compound derivatives with improved potency and selectivity. Finally, this compound could be used as a tool to study the role of PKA in other physiological processes, such as metabolism and cancer.

Synthesis Methods

The synthesis of 3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid involves the reaction of 2,3,5-tri-O-benzoyl-D-ribose with furan-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N-hydroxysuccinimide and 2,2-dimethoxypropane to form the final product, this compound. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.

Scientific Research Applications

3-(Furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid is primarily used in scientific research to activate PKA and enhance synaptic transmission. PKA is a key enzyme involved in regulating neuronal function and is important for learning and memory. This compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been studied for its potential in treating depression and anxiety.

properties

IUPAC Name

3-(furan-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-9(14,8(12)13)5-10-7(11)6-3-2-4-15-6/h2-4,14H,5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPXZNROFFRBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CO1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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